

An In-depth Technical Guide to the Physical and Chemical Properties of Daunosamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Daunosamine**

Cat. No.: **B1196630**

[Get Quote](#)

Daunosamine, a critical amino sugar component of the widely used anthracycline antibiotics daunorubicin and doxorubicin, plays a pivotal role in the therapeutic efficacy and pharmacological properties of these potent anti-cancer agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **Daunosamine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Daunosamine is a deoxy amino sugar, specifically 3-amino-2,3,6-trideoxy-L-lyxohexopyranose.^[1] Its structure is fundamental to the interaction of anthracyclines with DNA and topoisomerase II, contributing significantly to their cytotoxic effects. The presence of a primary amino group at the C-3' position is crucial for the biological activity of the parent compounds.^[2]

Table 1: Chemical Identifiers for **Daunosamine**

Identifier	Value
IUPAC Name	(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal (linear form) [3] [4]
	(3S,4S,5S)-4-amino-6-methyl-tetrahydropyran- 2,5-diol (pyranose form) [3]
Synonyms	3-Amino-2,3,6-trideoxy-L-lyxo-hexose [1] [5] , L- Daunosamine [5]
CAS Number	4305-54-8 (pyranose form) [1] [3] , 26548-47-0 (linear form) [3] [4]
Molecular Formula	C6H13NO3 [1] [2] [3] [6] [7]
Molecular Weight	147.17 g/mol [1] [6] [7]
InChI	InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3- 6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1 [3] [4]
InChIKey	WPJRFCZKZXBUNI-HCWXCVPCSA-N [3] [4]
SMILES	C--INVALID-LINK--N)O">C@@@HO [3] [4]

Physicochemical Properties

The physicochemical properties of **Daunosamine** influence its reactivity, solubility, and its contribution to the overall characteristics of the anthracycline molecules.

Table 2: Physicochemical Data for **Daunosamine** and its Hydrochloride Salt

Property	Daunosamine	Daunosamine Hydrochloride
Physical Form	Solid[8]	White to off-white crystalline powder[2]
Melting Point	148 - 150 °C (acetone)[9]	175-178°C (dec.)[8]
Boiling Point	306.6°C at 760 mmHg[6]	Not available
Solubility	Soluble in water[3][10]. Slightly soluble in Methanol.[8][9]	Water-soluble.[2]
pKa	The pKa of the amino group in the context of anthracyclines is approximately 8.4.[11] Another source suggests a predicted pKa of 8.55 ± 0.70.[12]	Not available
LogP	0.30410[9]	Not available
Density	1.236 g/cm³[6]	Not available
Refractive Index	1.518[6]	Not available

Experimental Protocols

Several synthetic routes to **Daunosamine** have been developed, often starting from readily available carbohydrate precursors or through asymmetric synthesis from non-carbohydrate starting materials.

A notable approach involves the synthesis of a versatile **daunosamine** donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio- α -L-lyxo-hexopyranoside, from L-fucal. This method provides the donor in three steps with an overall yield of 32%. A similar procedure can be utilized to synthesize the epirubicin analog donor from L-rhamnal.[13]

Another synthetic strategy employs an asymmetric aldol reaction followed by a modified Curtius rearrangement to install the amino functionality, achieving an overall yield of 18% from non-carbohydrate precursors.[14]

Daunosamine can be obtained in nearly quantitative yield through the acidic hydrolysis of doxorubicin.[15] This method provides a direct route to the amino sugar from the parent antibiotic, though the cost of doxorubicin can be a limiting factor for large-scale production.[15]

Spectral Data

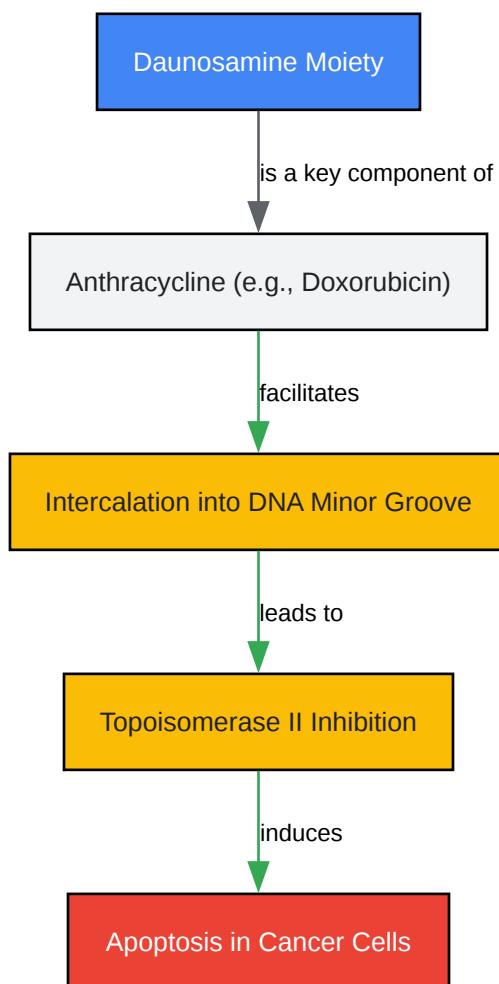
While detailed spectral data with peak assignments were not fully available in the initial search, the use of various spectroscopic techniques for the characterization of **Daunosamine** and its derivatives is well-documented.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (^1H NMR) and Carbon-13 NMR (^{13}C NMR) are crucial for confirming the stereochemistry and constitution of synthesized **Daunosamine** and its intermediates.[16] Studies on the interaction of daunomycin with dinucleotides have shown that the conformation of the **daunosamine** ring is altered upon binding, as observed by changes in NMR scalar coupling constants.[17]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Daunosamine** and its derivatives. In studies of anthracycline-peptide conjugates, the loss of the **daunosamine** sugar is a dominant fragmentation pathway observed under electrospray ionization (ESI) conditions.[18][19] High-resolution mass spectrometry has been used to confirm the successful in vitro enzymatic synthesis of dTDP-L-**daunosamine**, with an experimentally determined m/z of 530.09494 for the $[\text{M}-\text{H}]^-$ ion.[20]

Biosynthesis and Signaling Pathways

Daunosamine is biosynthesized in actinomycetes, such as *Streptomyces peucetius*, as a key building block for anthracycline production. The biosynthesis involves a series of enzymatic reactions starting from dTDP-D-glucose.

The diagram below illustrates a simplified workflow for the in vitro enzymatic synthesis of dTDP-L-**daunosamine**, a key precursor in the biosynthesis of doxorubicin and daunorubicin.



[Click to download full resolution via product page](#)

Caption: In vitro enzymatic synthesis of dTDP-L-**daunosamine**.

While **Daunosamine** itself is not directly involved in signaling pathways in mammalian cells, its structural features, particularly the amino group, are critical for the mechanism of action of the parent anthracyclines. The protonated amino group of **daunosamine** facilitates the intercalation of the anthracycline molecule into the minor groove of DNA, leading to the inhibition of DNA replication and transcription, and the poisoning of topoisomerase II. This ultimately triggers apoptotic cell death in cancer cells.

The diagram below illustrates the logical relationship of **Daunosamine** within the mechanism of action of anthracyclines.

[Click to download full resolution via product page](#)

Caption: Role of **Daunosamine** in the mechanism of action of anthracyclines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Daunosamine | CAS No- 4305-54-8 | Simson Pharma Limited [simsonpharma.com]
- 2. CAS 19196-51-1: L-Daunosamine HCl | CymitQuimica [cymitquimica.com]
- 3. Daunosamine - Wikipedia [en.wikipedia.org]
- 4. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 26548-47-0: L-Daunosamine | CymitQuimica [cymitquimica.com]
- 6. Cas 4305-54-8,DAUNOSAMINE | lookchem [lookchem.com]
- 7. biocompare.com [biocompare.com]
- 8. DAUNOSAMINE HYDROCHLORIDE | 32385-06-1 [amp.chemicalbook.com]
- 9. L-DAUNOSAMINE, HYDROCHORIDE | lookchem [lookchem.com]
- 10. Daunosamine - Wikiwand [wikiwand.com]
- 11. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derivate of DaunosaMine | 91108-50-8 [m.chemicalbook.com]
- 13. Short and efficient synthesis of a daunosamine donor from L-fucal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. An NMR study of the interaction of daunomycin with dinucleotides and dinucleoside phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Daunosamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196630#physical-and-chemical-properties-of-daunosamine\]](https://www.benchchem.com/product/b1196630#physical-and-chemical-properties-of-daunosamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com